![molecular formula C11H18B2O5 B580916 2-Butoxy-5-methyl-1,3-phenylenediboronic acid CAS No. 1256354-95-6](/img/structure/B580916.png)
2-Butoxy-5-methyl-1,3-phenylenediboronic acid
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Overview
Description
2-Butoxy-5-methyl-1,3-phenylenediboronic acid is a chemical compound with the molecular formula C11H18B2O5 . It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid consists of a phenylene ring substituted with two boronic acid groups and one butoxy group . The InChI code for this compound is 1S/C11H18B2O5/c1-3-4-5-18-11-9 (12 (14)15)6-8 (2)7-10 (11)13 (16)17/h6-7,14-17H,3-5H2,1-2H3 .Chemical Reactions Analysis
Boronic acids and their esters, such as 2-Butoxy-5-methyl-1,3-phenylenediboronic acid, are known to undergo protodeboronation . This reaction involves the removal of a boron atom from the molecule. In a study, a catalytic protodeboronation of pinacol boronic esters was reported, which allowed for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
2-Butoxy-5-methyl-1,3-phenylenediboronic acid has a molecular weight of 251.88 . It is recommended to be stored at -20°C for stability .Scientific Research Applications
Synthesis and Reactivity
2-Butoxy-5-methyl-1,3-phenylenediboronic acid serves as a precursor in the synthesis of complex molecules via cross-coupling reactions. A related application is seen in the synthesis of new versatile dielectrophiles, demonstrating the utility of boronic acids in facilitating double Suzuki cross-coupling reactions. These reactions enable the construction of hetero-atom bridged macrocycles with potential applications in supramolecular and material chemistry, indicating the role of similar boronic acids in advanced synthesis strategies (Naseer & Hameed, 2012).
Structural and Acidity Influence
The structural behavior and acidity of boronic acids, including those structurally similar to 2-Butoxy-5-methyl-1,3-phenylenediboronic acid, have been explored. Studies on fluorinated 1,2-phenylenediboronic acids reveal how fluorination and the presence of boronic groups synergize to affect the compound's acidity and solid-state structure. This research highlights the importance of such modifications in tuning the properties of boronic acids for various applications (Durka et al., 2014).
Luminescence and Materials Chemistry
Ortho-Phenylenediboronic acid, a compound with similar functional groups, has been utilized to form a luminescent complex with 8-hydroxyquinoline. This application underscores the potential of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid in the development of luminescent materials. The ability to form various solvatomorphs through reactions with different solvents opens avenues for creating materials with tailored optical properties (Jarzembska et al., 2017).
Coordination Polymers and Photocatalysis
In coordination chemistry, boronic acids facilitate the formation of coordination polymers with interesting photocatalytic activities. Such compounds can degrade organic dyes like methyl violet, showcasing the environmental applications of boronic acid-derived materials in pollutant degradation and water purification (Lu et al., 2021).
Mechanism of Action
Target of Action
Boronic acids and their esters are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The bioavailability of boronic acids and their derivatives can be influenced by factors such as their physicochemical properties, formulation, and route of administration .
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to changes in cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
(3-borono-2-butoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18B2O5/c1-3-4-5-18-11-9(12(14)15)6-8(2)7-10(11)13(16)17/h6-7,14-17H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSXRMCYRFRHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)B(O)O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18B2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681697 |
Source
|
Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256354-95-6 |
Source
|
Record name | Boronic acid, B,B′-(2-butoxy-5-methyl-1,3-phenylene)bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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